2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Description
This compound is a chlorinated dimethoxyphenyl-substituted isoindole derivative featuring a 1,3-dioxo moiety and a carboxylic acid group at position 5 of the isoindole core. Its structure combines aromatic substitution patterns common in bioactive molecules (e.g., 4-chloro-2,5-dimethoxyphenyl group) with a rigid, planar isoindole scaffold.
Properties
IUPAC Name |
2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO6/c1-24-13-7-12(14(25-2)6-11(13)18)19-15(20)9-4-3-8(17(22)23)5-10(9)16(19)21/h3-7H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBLGNDYZZMVSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 4-chloro-2,5-dimethoxyaniline, which is then subjected to a series of reactions to introduce the dioxoisoindole and carboxylic acid functionalities . Industrial production methods often involve the use of organic solvents and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions
Scientific Research Applications
2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act on certain receptors or enzymes, leading to a cascade of biochemical events. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural Analogues in the NBOMe Series
The 4-chloro-2,5-dimethoxyphenyl substituent is a hallmark of the 25C-NBOMe series (e.g., 25C-NBOMe, 25C-NBOH, and 25C-NBF) . However, key differences include:
- Core Structure : NBOMes feature a phenethylamine backbone with an N-2-methoxybenzyl group, whereas the target compound has an isoindole-dione-carboxylic acid scaffold.
- Functional Groups : The carboxylic acid in the target compound contrasts with the primary/secondary amines in NBOMes, altering reactivity and bioavailability.
- Pharmacology: NBOMes are potent 5-HT2A receptor agonists linked to hallucinogenic effects and toxicity . The isoindole derivative’s lack of an amine chain likely precludes similar receptor interactions.
Table 1: Structural Comparison with NBOMe Derivatives
*Calculated based on molecular formula.
Comparison with Indole and Isoindole Derivatives
highlights indole-2-carboxamides (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) with fluorinated indole cores and carboxamide linkages. Key distinctions include:
- Substituents : The 4-chloro-2,5-dimethoxyphenyl group in the target compound vs. benzoyl/fluoro groups in indole derivatives alters steric and electronic profiles.
- Functional Groups : The carboxylic acid in the target compound may confer higher acidity (pKa ~2-3) compared to carboxamides (pKa ~10-12), affecting solubility and crystallinity .
Table 2: Comparison with Indole Derivatives
Comparison with Furo-Isoindole Carboxylic Acids
describes a furo-isoindole carboxylic acid with a hexahydrofuro[2,3-f]isoindole core. Differences include:
- Ring Saturation : The target compound’s fully unsaturated isoindole vs. the partially saturated furo-isoindole in .
- Substituents : The chloro-dimethoxyphenyl group vs. a phenyl group in the furo derivative.
- Crystallography : The furo-isoindole forms O–H···O hydrogen-bonded chains, while the target compound’s carboxylic acid could participate in similar interactions but with distinct packing motifs .
Biological Activity
The compound 2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (often referred to as compound A) is a member of the isoindole family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H15ClN2O5
- Molecular Weight : 374.775 g/mol
- IUPAC Name : N-(4-chloro-2,5-dimethoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
The biological activity of compound A is primarily attributed to its interaction with various biological targets. It is known to inhibit endo-beta-glucuronidase heparanase, an enzyme implicated in cancer metastasis and angiogenesis. The inhibition of heparanase by this compound has been shown to have significant implications in cancer biology, particularly in the modulation of tumor growth and spread .
Biological Activity Overview
Research indicates that compounds similar to A exhibit a range of biological activities:
-
Anticancer Activity :
- Compounds within the isoindole class have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 200 to 500 nM against heparanase, indicating potent inhibitory activity .
- The presence of chloro and methoxy groups is believed to enhance the anticancer properties through increased reactivity and selectivity towards specific biological targets.
- Anti-Angiogenic Effects :
- Selectivity :
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with isoindole derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
